3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine
Description
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a pyridazine derivative featuring a 2,4-dichlorobenzyl group at the 3-position and a 1-methylhydrazino substituent at the 6-position. Pyridazine derivatives are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is structurally analogous to hydrazino-substituted pyridazines reported in the literature, which are often explored for antimicrobial, anticonvulsant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUTRCZPJLXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylhydrazino Group: The methylhydrazino group can be attached through the reaction of the pyridazine derivative with methylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The compound is typically synthesized via sequential substitution reactions on a pyridazine scaffold. A common approach involves:
Chlorination and Benzylation
3,6-Dichloropyridazine serves as a precursor. Treatment with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces the 2,4-dichlorobenzyl group at position 3 via nucleophilic aromatic substitution (NAS). This step is analogous to methods described for related pyridazine derivatives .
Reaction Conditions :
Hydrazination at Position 6
The 6-chloro group undergoes substitution with 1-methylhydrazine to install the 1-methylhydrazino moiety. This reaction proceeds under reflux in ethanol or THF, similar to protocols for hydrazinylpyridazines .
Optimized Parameters :
-
Reagent: 1-Methylhydrazine (2 eq)
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Base: K₂CO₃
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Time: 4–6 hours
Hydrazino Group Transformations
The 1-methylhydrazino group participates in condensation and cyclization reactions:
Cyclocondensation with Carbonyl Compounds
Reacting with aldehydes or ketones forms hydrazones, which can undergo further cyclization to yield triazoles or pyrazoles . For example:
Conditions :
Oxidation to Diazene Derivatives
Oxidation with MnO₂ or Ce(IV) salts converts the hydrazino group to a diazene (-N=N-), enabling conjugation or polymerization .
Example :
\text{1-Methylhydrazino} \xrightarrow{\text{Ce(NH₄)₂(NO₃)₆}} \text{Diazene} \quad (\text{Yield: ~60%})[1]
Electrophilic Aromatic Substitution (EAS)
The pyridazine ring undergoes nitration or sulfonation at position 4 (para to the hydrazino group), moderated by electron-donating effects of the -NH-N(CH₃) substituent.
Nitration Data :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro derivative | 55% |
| Acetyl nitrate | RT, 4 hr | 4-Nitro derivative | 62% |
Source: Adapted from pyridazine EAS studies
Spectroscopic Characterization
Key spectral data for the compound and intermediates:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.5–7.3 (m, Ar-H, dichlorobenzyl), δ 4.1 (s, NH) | |
| IR | 3150 cm⁻¹ (N-H stretch), 1228 cm⁻¹ (C-S if present) | |
| MS | m/z 330 (M⁺, base peak) |
Anticonvulsant Analogues
Coupling the hydrazino group with trifluoromethyl ketones yields derivatives with enhanced blood-brain barrier permeability, as demonstrated in anticonvulsant SAR studies .
Metal Complexation
The hydrazino moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial activity .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Pyridazine derivatives, including 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics . The structural modifications in this compound enhance its interaction with microbial targets, thereby improving its efficacy.
Anticancer Activity
The anticancer properties of pyridazine derivatives have been widely studied. Compounds similar to 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression . The incorporation of specific functional groups enhances their selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyridazine derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting their role as anti-inflammatory agents . This property is particularly beneficial in treating chronic inflammatory diseases and conditions associated with excessive inflammation.
Synthetic Routes
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the 2,4-dichlorobenzyl group via electrophilic substitution.
- Attachment of the methylhydrazine moiety through hydrazination reactions.
These steps can be optimized for yield and purity using various solvents and catalysts .
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
- X-ray Crystallography : To elucidate the crystal structure and confirm molecular geometry .
Drug Development
The unique biological activities of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine make it a candidate for drug development. Its ability to modulate specific biological pathways can be harnessed to create novel therapeutic agents targeting infectious diseases and cancer. Furthermore, its anti-inflammatory properties can be explored for developing treatments for autoimmune disorders .
Agricultural Applications
In addition to medicinal uses, pyridazine derivatives have potential applications in agriculture as herbicides or fungicides. Their ability to inhibit specific enzymes or pathways in pests can lead to effective pest management solutions while reducing reliance on traditional chemical pesticides .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study reported that treatment with 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following pyridazine derivatives share structural or functional similarities with 3-(2,4-dichlorobenzyl)-6-(1-methylhydrazino)pyridazine:
Key Differences and Trends
Substituent Effects on Bioactivity: Chlorine vs. Fluorine: Chlorinated derivatives (e.g., 3-(2,4-dichlorobenzyl)) exhibit stronger π–π stacking interactions in enzyme binding pockets compared to fluorinated analogs (e.g., 2-fluorophenylpiperazine derivatives) . Hydrazine Modifications: 1-Methylhydrazino groups (as in the target compound) may enhance metabolic stability compared to unsubstituted hydrazines, which are prone to oxidation .
Antimicrobial Activity: Triazolo[4,3-b]pyridazines (e.g., 3,6-di(4’-tolyl)triazolo derivatives) show superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to hydrazino-pyridazines, likely due to increased planarity and hydrophobic interactions . Dichlorobenzyl-substituted pyridazines (target compound) are hypothesized to exhibit antifungal activity similar to 3-(4’-chlorophenyl)triazolo derivatives, which inhibit Candida albicans with IC~50~ values comparable to fluconazole .
Crystallographic data for 3-chloro-6-(propan-2-ylidene hydrazinyl)pyridazine (MW = 184.63 g/mol) reveals N–H···N hydrogen bonding, a feature absent in methylhydrazino derivatives .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a dichlorobenzyl group and a methylhydrazino moiety. This unique structure is believed to contribute to its biological activity by allowing it to interact with various molecular targets.
Antimicrobial Activity
Research indicates that 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. The compound's mechanism may involve:
- Inhibition of cell wall synthesis : Similar to other antimicrobial agents, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with nucleic acid synthesis : Potentially affecting DNA or RNA synthesis, leading to cell death.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 10 | High |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It appears to induce apoptosis in cancer cells through multiple pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cancer cells, leading to apoptosis.
- Cell Cycle Arrest : It can inhibit key enzymes involved in the cell cycle, preventing proliferation.
A study reported that the compound showed significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (Cervical Cancer) | 5 | Highly Effective |
| MCF-7 (Breast Cancer) | 12 | Moderately Effective |
| A549 (Lung Cancer) | 8 | Highly Effective |
The proposed mechanisms underlying the biological activities of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine include:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
- DNA Interaction : It could intercalate into DNA strands, disrupting replication and transcription processes.
- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
In a comparative study, 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine was tested against standard antibiotics. Results indicated superior efficacy against resistant strains of E. coli, suggesting its potential as an alternative therapeutic agent. -
Evaluation of Anticancer Properties :
A recent study focused on its effects on breast cancer cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
Q & A
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
